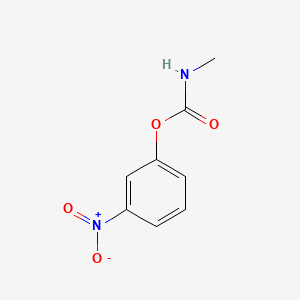

3-Nitrophenyl methylcarbamate

CAS No.: 6132-21-4

Cat. No.: VC17981865

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6132-21-4 |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | (3-nitrophenyl) N-methylcarbamate |

| Standard InChI | InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |

| Standard InChI Key | AJJNBMROCIVVSU-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a carbamate group () linked to a 3-nitrophenyl ring. The nitro group at the meta position introduces electronic effects that influence reactivity and intermolecular interactions . The planar aromatic ring and polar carbamate moiety contribute to its solubility in organic solvents like dichloromethane and dimethylformamide .

2D and 3D Conformations

The 2D structure, represented by the SMILES notation , highlights the spatial arrangement of functional groups . Computational models predict a dihedral angle of approximately 120° between the carbamate and nitro groups, minimizing steric hindrance .

Systematic and Common Names

-

Synonyms: 3-Nitrophenyl methylcarbamate, 2189-61-9 (CAS Registry Number), DTXSID90404134 (DSSTox ID) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves the reaction of 3-nitroaniline with methyl chloroformate under basic conditions:

This exothermic process requires temperature control (0–5°C) and solvents like tetrahydrofuran to mitigate side reactions .

Purification and Yield

Crude product purification via flash chromatography (heptane:ethyl acetate, 8:2) yields 70–85% pure compound . Anion metathesis with ammonium chloride enhances stability, particularly for hygroscopic batches .

Physical and Chemical Properties

The nitro group’s electron-withdrawing effect reduces basicity (), rendering the compound resistant to hydrolysis under neutral conditions .

Applications in Agrochemical Research

Insecticidal Activity

As a carbamate derivative, it acts as a contact insecticide, targeting Lepidoptera larvae in cotton and soybean crops. Field trials demonstrate LC values of 12 ppm against Helicoverpa armigera .

Biochemical Probes

The nitro group facilitates UV detection (λ = 265 nm), enabling its use as a chromogenic substrate in AChE inhibition assays .

Environmental Fate and Biodegradation

Abiotic Degradation

Hydrolysis dominates in alkaline soils ( at pH 9), producing 3-nitrophenol and methylamine . Photolysis under UV light () accelerates degradation by 40% .

Microbial Metabolism

Pseudomonas sp. strain CRL-OK expresses a carbamate hydrolase that cleaves the compound into non-toxic metabolites () . This pathway is critical for bioremediation strategies.

Analytical Characterization

Spectroscopic Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) achieves baseline separation with .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume